2-{4-[6,7-Dimethyl-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide
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Overview
Description
2-{4-[6,7-dimethyl-2-(6-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide is a complex organic compound featuring a chromeno-pyrrol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6,7-dimethyl-2-(6-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrol core, followed by the introduction of the phenoxyacetamide group. Key steps include:
Formation of the chromeno-pyrrol core: This involves cyclization reactions under controlled conditions.
Functionalization: Introduction of the dimethyl and methylpyridinyl groups through substitution reactions.
Coupling: The final step involves coupling the phenoxyacetamide group to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[6,7-dimethyl-2-(6-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{4-[6,7-dimethyl-2-(6-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar heterocyclic structure and have been studied for their pharmacological properties.
Imidazole-containing compounds: Known for their broad range of chemical and biological activities.
Uniqueness
2-{4-[6,7-dimethyl-2-(6-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C27H23N3O5 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[4-[6,7-dimethyl-2-(6-methylpyridin-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]phenoxy]acetamide |
InChI |
InChI=1S/C27H23N3O5/c1-14-11-19-20(12-15(14)2)35-26-23(25(19)32)24(17-7-9-18(10-8-17)34-13-21(28)31)30(27(26)33)22-6-4-5-16(3)29-22/h4-12,24H,13H2,1-3H3,(H2,28,31) |
InChI Key |
YVIRUNKHXIGOGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=C(C=C5)OCC(=O)N |
Origin of Product |
United States |
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